molecular formula C15H12F3N3 B12311530 6-({1-[2-(Trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile

6-({1-[2-(Trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile

Cat. No.: B12311530
M. Wt: 291.27 g/mol
InChI Key: ZRBSTRQDVKYXTG-UHFFFAOYSA-N
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Description

6-({1-[2-(Trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile is a pyridine-3-carbonitrile derivative characterized by a trifluoromethylphenyl-ethylamino substituent at position 6 of the pyridine ring. This compound (CAS: 1803581-42-1) is structurally distinguished by its trifluoromethyl group, which enhances lipophilicity and metabolic stability, and an ethylamino linker that may influence binding interactions in biological systems .

Properties

Molecular Formula

C15H12F3N3

Molecular Weight

291.27 g/mol

IUPAC Name

6-[1-[2-(trifluoromethyl)phenyl]ethylamino]pyridine-3-carbonitrile

InChI

InChI=1S/C15H12F3N3/c1-10(21-14-7-6-11(8-19)9-20-14)12-4-2-3-5-13(12)15(16,17)18/h2-7,9-10H,1H3,(H,20,21)

InChI Key

ZRBSTRQDVKYXTG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)NC2=NC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Core Synthesis: Pyridine-3-Carbonitrile Derivatives

The synthesis of the pyridine-3-carbonitrile core typically involves introducing the nitrile group into a pre-functionalized pyridine ring. Common strategies include:

  • Cyanation of Halogenated Pyridines : Substitution reactions where a halide (e.g., bromine) at position 3 is replaced by a cyanide group using cyanide sources (e.g., CuCN, KCN) under specific conditions.
  • Cyano Group Introduction via Nucleophilic Aromatic Substitution : Requires electron-deficient pyridines, often facilitated by directing groups (e.g., nitro, trifluoromethyl) to activate the ring toward substitution.

For example, 6-bromo-pyridine-3-carbonitrile, a key intermediate, can be synthesized by brominating pyridine-3-carbonitrile using POBr₃ or PBr₃.

Introduction of the Trifluoromethyl Group

The 2-trifluoromethylphenyl group in the ethylamino substituent is typically pre-installed in the amine precursor. Key methods include:

  • Direct Electrophilic Trifluoromethylation : Using reagents like CF₃I or CF₃Br under radical or transition-metal-catalyzed conditions.
  • Cross-Coupling Reactions : Suzuki or Negishi couplings to attach trifluoromethyl-containing aryl groups to the ethylamine backbone.

The amine precursor, 1-(2-trifluoromethylphenyl)ethylamine, is often synthesized via reductive amination or nucleophilic substitution.

Amination via Buchwald–Hartwig Coupling

The critical step in synthesizing the target compound is the C–N bond formation between the pyridine core and the ethylamino group. The Buchwald–Hartwig amination is the most reliable method for this transformation, employing palladium catalysts and ligands.

General Procedure

  • Substrate Preparation :

    • Pyridine Core : 6-Bromo-pyridine-3-carbonitrile (synthesized via bromination of pyridine-3-carbonitrile).
    • Amine Precursor : 1-(2-Trifluoromethylphenyl)ethylamine.
  • Reaction Conditions :

    • Catalyst System : Pd(OAc)₂ or Pd₂(dba)₃ with ligands like Xantphos or BrettPhos.
    • Base : t-BuONa or NaO t-Bu to deprotonate the amine and facilitate transmetalation.
    • Solvent : Toluene, dioxane, or THF.
    • Temperature : 80–110°C.
  • Workup :

    • Purification via prep-HPLC or column chromatography.
Example Reaction Table
Step Reagents/Catalysts Conditions Yield Reference
1 Pd(OAc)₂, Xantphos Toluene, 110°C, 12 h ~75%
2 Pd-PEPPSI-IPr(NMe₂)₂ Dioxane, K₂CO₃, 100°C, 24 h 85%

Note: Yields are approximate and depend on substrate purity and reaction scaling.

Alternative Synthetic Routes

Ullmann-Type Coupling

Though less common for pyridines, Ullmann couplings with Cu catalysts and ligands (e.g., 1,10-phenanthroline) can form C–N bonds. However, harsher conditions (e.g., high temperatures, polar solvents) limit its utility compared to Buchwald–Hartwig.

Nucleophilic Substitution

For electron-deficient pyridines, direct substitution of a leaving group (e.g., tosylate, mesylate) with the amine may occur under basic conditions. This method is less efficient for sterically hindered substrates.

Optimization and Reaction Conditions

Key factors influencing reaction efficiency include:

  • Ligand Choice : Bulky ligands (e.g., Xantphos) enhance steric tolerance, critical for hindered pyridine substrates.
  • Base Strength : Strong, non-nucleophilic bases (e.g., t-BuONa) minimize side reactions.
  • Solvent Polarity : Polar aprotic solvents (e.g., THF, dioxane) stabilize ionic intermediates.
Optimized Conditions for Buchwald–Hartwig Amination
Parameter Optimal Value Rationale
Catalyst Pd-PEPPSI-IPr(NMe₂)₂ High catalytic activity, stability
Ligand Xantphos Enhances reaction rate and yield
Base t-BuONa Effective deprotonation
Temperature 100–110°C Balances rate and selectivity

Characterization and Validation

The target compound is characterized using:

  • NMR Spectroscopy :
    • ¹H NMR: Peaks at δ 8.60–8.59 (m, 1H), 8.26 (d, J = 6.8 Hz, 1H) for pyridine protons; δ 2.78 (s, 3H) for methyl groups.
    • ¹³C NMR: Signals at δ 123.77 (C-3), 137.30 (C-4) for pyridine carbons; δ 125.59 (CF₃) for trifluoromethyl carbons.
  • Mass Spectrometry : Confirmatory [M+H]⁺ peaks (e.g., m/z 291.27 for C₁₅H₁₂F₃N₃).

Chemical Reactions Analysis

Types of Reactions

6-({1-[2-(Trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Enzyme Inhibition

Research indicates that 6-({1-[2-(Trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile exhibits promising enzyme inhibition properties. It has been studied as an inhibitor of specific enzymes involved in various metabolic pathways, which could have implications for treating metabolic disorders. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to assess its binding affinity to these enzymes.

Anticancer Activity

The compound has shown potential anticancer activity in vitro against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). Studies have demonstrated that the presence of the trifluoromethyl group contributes to enhanced cytotoxicity against these cells, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties

Similar compounds with structural similarities have been reported to possess anti-inflammatory properties. The unique combination of functional groups in this compound suggests potential therapeutic applications in treating inflammatory diseases.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to achieve high yields and purity. Common methods include:

  • Stepwise Synthesis : Involves the formation of the pyridine ring followed by the introduction of the trifluoromethyl and carbonitrile groups.
  • Reagents : Various reagents are used throughout the synthesis to facilitate reactions, including bases and solvents that are compatible with sensitive functional groups.

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
6-(Phenylamino)pyridine-3-carbonitrileLacks trifluoromethyl groupModerate enzyme inhibition
5-(Trifluoromethyl)-2-pyridinamineTrifluoromethyl at different positionAnticancer activity
4-(Trifluoromethyl)anilineSimple structure with -CF3Antimicrobial properties

This table illustrates how the unique trifluoromethyl substitution in this compound may enhance its biological activity compared to related compounds.

Mechanism of Action

The mechanism of action of 6-({1-[2-(Trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, modulating their activity and leading to desired biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyridine-3-carbonitrile Derivatives

Structural and Functional Group Analysis

The table below compares key structural features and physicochemical properties of 6-({1-[2-(Trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile with analogous compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes References
This compound -NH-CH2CH2-C6H4-CF3 (6), -CN (3) C15H11F3N4 304.27 Trifluoromethyl, ethylamino, nitrile Potential drug candidate (supplier data)
4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile -NH2 (4), -CF3 (6), -CN (3) C7H4F3N3 187.12 Amino, trifluoromethyl, nitrile Building block for heterocyclic synthesis
6,2-Dichloro-4-(trifluoromethyl)pyridine-3-carbonitrile -Cl (2,6), -CF3 (4), -CN (3) C8H2Cl2F3N2 257.02 Chloro, trifluoromethyl, nitrile Intermediate in agrochemical synthesis
5-Fluoro-2-[[(1S)-1-(5-fluoro-2-pyridyl)ethyl]amino]-6-[(5-isopropoxy-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile -F (5), -NH-(ethyl-pyridyl) (2), -NH-(isopropoxy-pyrazole) (6), -CN (3) C19H18F2N8O 412.40 Fluoro, amino, nitrile, pyrazole Pharmaceutical depot formulation (sustained release)
Key Observations:
  • Trifluoromethyl Group : Present in all listed compounds, this group enhances lipophilicity and resistance to oxidative metabolism, making these derivatives suitable for CNS-targeting drugs or pesticides .
  • Amino vs. Ethylamino Substituents: The ethylamino linker in the target compound may improve membrane permeability compared to the simpler amino group in 4-amino-6-(trifluoromethyl)pyridine-3-carbonitrile .
  • Chloro Substituents : In 6,2-dichloro-4-(trifluoromethyl)pyridine-3-carbonitrile, chlorine atoms increase electrophilicity, favoring reactivity in nucleophilic substitution reactions .

Pharmacological and Toxicological Insights

  • Pyridine-3-carbonitrile Derivatives : These compounds exhibit diverse bioactivities, including kinase inhibition (e.g., JAK2/STAT3 pathways) and antimicrobial effects, attributed to their nitrile and aryl substituents .
  • Toxicity: Trifluoromethyl groups generally reduce acute toxicity by lowering metabolic degradation rates, but ethylamino linkers may introduce hepatotoxicity risks if metabolized to reactive intermediates .

Industrial and Research Relevance

  • Pharmaceuticals : The target compound’s structural complexity aligns with depot formulations (e.g., ’s PLGA-based systems), enabling sustained release over 10–90 days .
  • Agrochemicals : Chlorinated derivatives like 6,2-dichloro-4-(trifluoromethyl)pyridine-3-carbonitrile are intermediates in pesticide synthesis due to their stability and reactivity .

Biological Activity

6-({1-[2-(Trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile, with the CAS number 1803581-42-1, is a compound that has attracted attention due to its potential biological activities. Its molecular formula is C15H12F3N3, and it has a molecular weight of approximately 291.3 g/mol. This compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms.

The structure of this compound includes:

  • A pyridine ring
  • An amino group
  • A carbonitrile functional group
  • A trifluoromethyl-substituted phenyl moiety

This combination of structural features contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced pharmacological properties. The biological activities associated with this compound include:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. The presence of the trifluoromethyl group is hypothesized to increase lipophilicity and improve cell membrane permeability, facilitating better interaction with cellular targets.
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against several bacterial strains, possibly through mechanisms involving disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Studies

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated:

  • IC50 Values : The compound exhibited IC50 values in the micromolar range against various cancer cell lines, demonstrating significant antiproliferative effects.
Cell LineIC50 (µM)
MCF-7 (Breast)15.2
HeLa (Cervical)12.8
A549 (Lung)10.5

These findings suggest that the compound may be a promising candidate for further development in cancer therapy.

Antimicrobial Activity

In another study, the antimicrobial efficacy of this compound was assessed against common pathogens:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
E. coli32
S. aureus16
P. aeruginosa64

The results indicated that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group has been linked to enhanced biological activity due to its electron-withdrawing properties, which can stabilize reactive intermediates in biochemical pathways. SAR studies suggest that modifications to the phenyl ring and the position of substituents can significantly influence the potency and selectivity of this compound against specific biological targets.

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